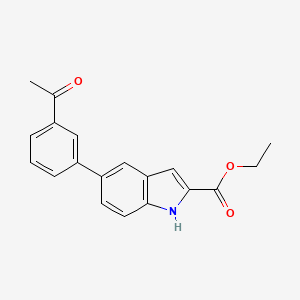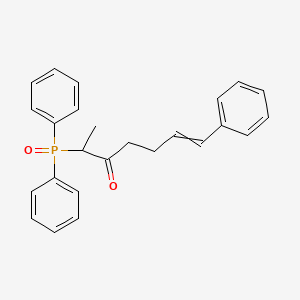
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one is an organic compound characterized by the presence of a diphenylphosphoryl group and a phenyl group attached to a hept-6-en-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diphenylphosphoryl chloride and a suitable hept-6-en-3-one derivative. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and diphenylphosphoryl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents or nucleophiles in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The phenyl group may also contribute to the compound’s binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Known for its use in organic synthesis and peptide bond formation.
Diphenylphosphoryl chloride: Utilized as a reagent in the synthesis of various organic compounds.
Diphenylphosphoryl ethyl derivatives: Studied for their conformational properties and reactivity.
Uniqueness
2-(Diphenylphosphoryl)-7-phenylhept-6-en-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
821770-43-8 |
|---|---|
Formule moléculaire |
C25H25O2P |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-7-phenylhept-6-en-3-one |
InChI |
InChI=1S/C25H25O2P/c1-21(25(26)20-12-11-15-22-13-5-2-6-14-22)28(27,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-11,13-19,21H,12,20H2,1H3 |
Clé InChI |
DYGHGOPEHFXHGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)CCC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


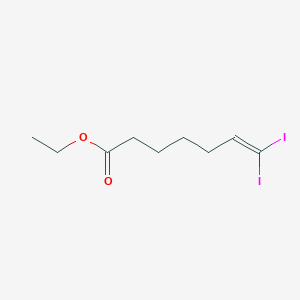
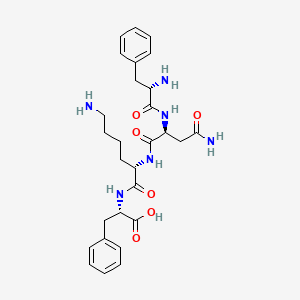


![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)
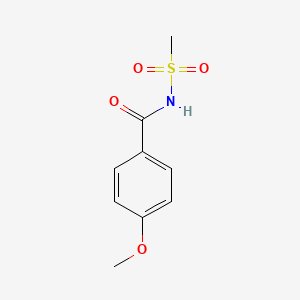

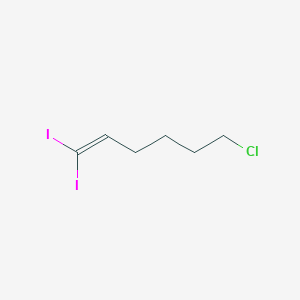
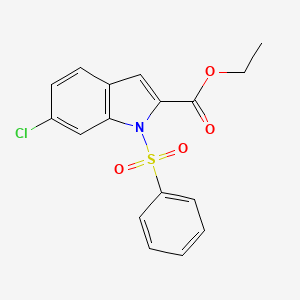
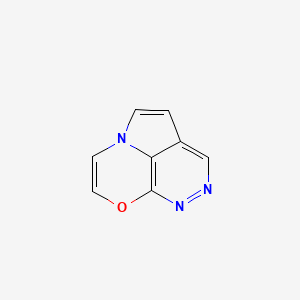
![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)
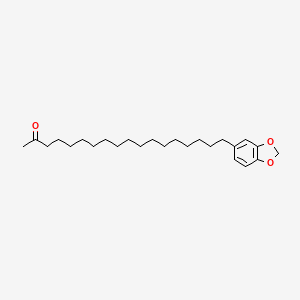
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)
